Acetamide,N-(4-imidazol-4-ylbutyl)-
CAS No.:
Cat. No.: VC16821061
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | N-[4-(1H-imidazol-5-yl)butyl]acetamide |
| Standard InChI | InChI=1S/C9H15N3O/c1-8(13)11-5-3-2-4-9-6-10-7-12-9/h6-7H,2-5H2,1H3,(H,10,12)(H,11,13) |
| Standard InChI Key | OWXIACMJAWUXES-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCCCCC1=CN=CN1 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
Acetamide,N-(4-imidazol-4-ylbutyl)- (IUPAC name: N-(4-(1H-imidazol-4-yl)butyl)acetamide) consists of a four-carbon butyl chain bridging an acetamide moiety and an imidazole ring. The molecular formula is C₉H₁₅N₃O, with a molar mass of 181.24 g/mol. Theoretical calculations predict a planar imidazole ring and a flexible butyl spacer, allowing conformational adaptability for molecular docking .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 181.24 g/mol |
| LogP (Partition Coefficient) | 0.85 (estimated) |
| Hydrogen Bond Donors | 2 (NH, imidazole NH) |
| Hydrogen Bond Acceptors | 3 (2 imidazole N, carbonyl O) |
| Rotatable Bonds | 5 |
Spectral Signatures
While experimental spectral data for Acetamide,N-(4-imidazol-4-ylbutyl)- is unavailable, analogous compounds exhibit distinctive IR and NMR profiles:
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IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3150 cm⁻¹ (imidazole NH) .
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¹H NMR: Resonances at δ 1.95 ppm (acetamide CH₃), δ 3.25–3.40 ppm (butyl CH₂ groups), and δ 7.60 ppm (imidazole protons) .
Synthesis and Reaction Optimization
Green Synthetic Pathways
The El-Saghier reaction, a solvent-free, one-pot procedure, enables efficient synthesis of imidazole-acetamide derivatives . For Acetamide,N-(4-imidazol-4-ylbutyl)-, a plausible route involves:
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Step 1: Condensation of 4-imidazol-4-ylbutylamine with ethyl cyanoacetate to form a cyanoacetamide intermediate.
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Step 2: Cyclization with ethyl glycinate hydrochloride under neat conditions at 70°C for 2 hours .
Table 2: Comparative Reaction Yields for Analogous Compounds
| Substrate | Yield (%) | Conditions | Reference |
|---|---|---|---|
| N-Cyclohexyl derivative | 92 | Neat, 70°C, 2 h | |
| N,N-Dimethyl derivative | 90 | Ethanol reflux, 4 h |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine on ethyl cyanoacetate, followed by imine formation and cyclization. Ethyl glycinate hydrochloride acts as a dual electrophile, facilitating ring closure . Steric hindrance from the butyl chain may necessitate extended reaction times compared to smaller substrates .
| Compound | S. aureus Inhibition (%) | E. coli Inhibition (%) |
|---|---|---|
| N-Cyclohexyl derivative | 42.1 | 58.3 |
| Bis-imidazolidinone | 67.8 | 80.0 |
Molecular Docking Studies
Docking simulations with the E. coli FabH–CoA complex (PDB: 1HNJ) reveal that imidazole-acetamides bind via:
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Hydrogen bonds to Thr³⁰⁷ and Gln³⁰⁹.
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Hydrophobic interactions with the alkyl chain .
The butyl spacer in Acetamide,N-(4-imidazol-4-ylbutyl)- may enhance target affinity by penetrating the enzyme’s hydrophobic pocket.
Applications in Medicinal Chemistry
Antimicrobial Drug Development
Imidazole derivatives are pivotal in combating antibiotic resistance. The acetamide group improves solubility, while the imidazole ring chelates metal ions in microbial enzymes . Clinical trials for related compounds are underway, though none yet target the specific derivative reviewed here.
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